

Technical Whitepaper: 1-(2-Methylpiperidin-1-yl)ethanone

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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305

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CAS Number: 4593-15-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **1-(2-methylpiperidin-1-yl)ethanone** (also known as N-acetyl-2-methylpiperidine), a heterocyclic compound with potential applications in medicinal chemistry and synthetic research. This guide consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via N-acetylation of 2-methylpiperidine, and discusses the broader context of the biological activities associated with piperidine-containing molecules. The information is structured to support drug development professionals and researchers in their exploration of this compound and its derivatives.

Chemical and Physical Properties

1-(2-Methylpiperidin-1-yl)ethanone is a derivative of 2-methylpiperidine, where an acetyl group is attached to the nitrogen atom of the piperidine ring. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data from its precursor, 2-methylpiperidine.

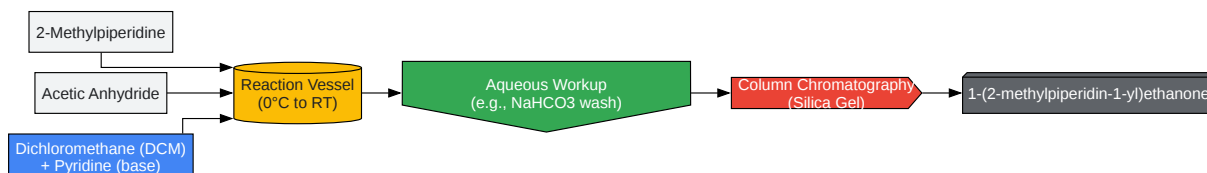
Table 1: Physicochemical Properties

Property	Value	Source/Precursor Data
CAS Number	4593-15-1	-
Molecular Formula	C ₈ H ₁₅ NO	-
Molecular Weight	141.21 g/mol	-
IUPAC Name	1-(2-methylpiperidin-1-yl)ethanone	-
Appearance	Light yellow solid (predicted)	[1]
Boiling Point	Not available	Precursor (2-methylpiperidine): 118-119 °C
Density	Not available	Precursor (2-methylpiperidine): 0.844 g/mL at 25 °C
Solubility	Soluble in organic solvents	General property of similar amides
pKa	Not available	Precursor (2-methylpiperidine): 11.2 (approx.)[2]

Synthesis and Experimental Protocols

The primary route for synthesizing **1-(2-methylpiperidin-1-yl)ethanone** is the N-acetylation of 2-methylpiperidine. This is a standard amide bond formation reaction.

General Reaction Scheme



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Caption: General synthesis workflow for N-acetylation.

Detailed Experimental Protocol

This protocol is based on standard N-acetylation procedures for secondary amines.[3]

Materials:

- 2-Methylpiperidine (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Pyridine (1.5 eq) or another non-nucleophilic base like Triethylamine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
- **Addition of Base:** Add pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
- **Acetylation:** Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains at or below 5 °C during the addition.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO_3 solution to neutralize excess acid. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **1-(2-methylpiperidin-1-yl)ethanone**.

Spectroscopic Data (Predicted)

While specific experimental spectra for **1-(2-methylpiperidin-1-yl)ethanone** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	- Signals corresponding to the piperidine ring protons (typically in the 1.0-4.0 ppm range).- A singlet for the acetyl methyl group protons (around 2.1 ppm).- A signal for the methyl group on the piperidine ring (doublet, likely upfield).
^{13}C NMR	- A signal for the carbonyl carbon of the acetyl group (around 170 ppm).- Signals for the carbons of the piperidine ring.- Signals for the two methyl group carbons.
FT-IR	- A strong C=O (amide) stretching band around $1630\text{-}1660\text{ cm}^{-1}$.- C-H stretching bands from the alkyl groups around $2850\text{-}2950\text{ cm}^{-1}$.
Mass Spec (EI)	- A molecular ion peak (M^+) corresponding to the molecular weight (141.21).- Fragmentation patterns typical of N-acetylated piperidines.

Biological Activity and Drug Development Context

Specific biological studies on **1-(2-methylpiperidin-1-yl)ethanone** are limited in published literature. However, the piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a vast number of approved drugs and clinical candidates.^[4]

The Piperidine Scaffold in Pharmacology

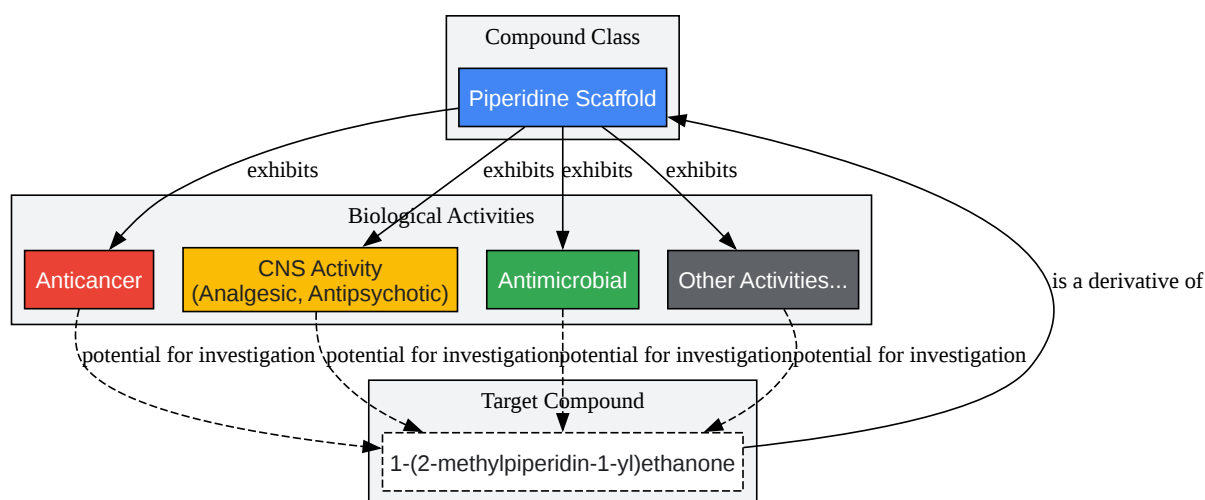
The piperidine ring is valued for its ability to:

- Introduce a basic nitrogen atom, which can be crucial for receptor binding and improving pharmacokinetic properties like solubility.^[4]
- Serve as a rigid scaffold to orient functional groups in three-dimensional space for optimal interaction with biological targets.
- Enhance metabolic stability compared to more labile structures.^[4]

Compounds containing the piperidine moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, antipsychotic, and antimicrobial effects.[5][6][7][8]

Potential Signaling Pathways and Research Directions

Given the broad bioactivity of piperidine derivatives, **1-(2-methylpiperidin-1-yl)ethanone** could be investigated for various therapeutic applications. The N-acetylation modifies the basicity of the piperidine nitrogen, which could alter its binding profile compared to its parent amine, 2-methylpiperidine. This modification could be explored as a strategy to modulate activity or selectivity for various targets.



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Caption: Relationship of the target compound to known piperidine activities.

Future research could involve screening this compound against various cell lines and receptor panels to identify potential biological targets. Its role as a synthetic intermediate for more

complex molecules also warrants investigation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-(2-methylpiperidin-1-yl)ethanone** is not widely available, general precautions for handling piperidine derivatives should be followed.^{[1][9][10]}

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.
- **First Aid:** In case of inhalation, move to fresh air. In case of skin or eye contact, rinse immediately and thoroughly with water. If swallowed, rinse mouth and seek medical attention.

Conclusion

1-(2-Methylpiperidin-1-yl)ethanone is a readily synthesizable derivative of the pharmacologically significant 2-methylpiperidine. This guide provides a foundational protocol for its preparation and summarizes its key chemical properties. While direct biological data is scarce, its structural relationship to a wide range of bioactive molecules makes it a compound of interest for screening libraries and as a building block in drug discovery and development programs. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

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